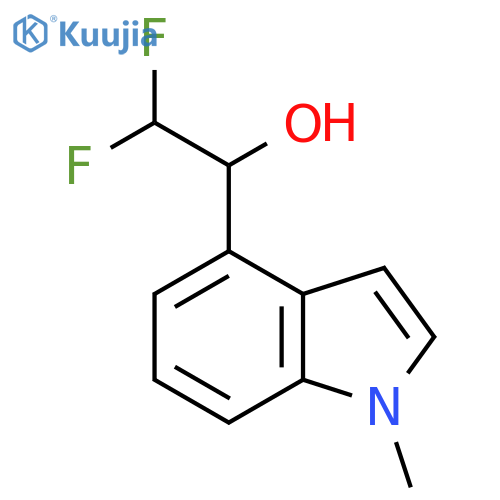Cas no 1789721-31-8 (2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol)

1789721-31-8 structure
商品名:2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1944654
- 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol
- 1789721-31-8
-
- インチ: 1S/C11H11F2NO/c1-14-6-5-7-8(10(15)11(12)13)3-2-4-9(7)14/h2-6,10-11,15H,1H3
- InChIKey: RCDBPPSFFPJICT-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1=CC=CC2=C1C=CN2C)O)F
計算された属性
- せいみつぶんしりょう: 211.08087030g/mol
- どういたいしつりょう: 211.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.2Ų
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944654-0.25g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-10.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 10g |
$3376.0 | 2023-05-31 | ||
| Enamine | EN300-1944654-0.5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-0.1g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-1.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-1944654-2.5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-1g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-5.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 5g |
$2277.0 | 2023-05-31 | ||
| Enamine | EN300-1944654-0.05g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1944654-5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 5g |
$2277.0 | 2023-09-17 |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1789721-31-8 (2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
